molecular formula C19H14FNO4S B2858243 Methyl 3-{4-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900019-25-2

Methyl 3-{4-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate

Cat. No.: B2858243
CAS No.: 900019-25-2
M. Wt: 371.38
InChI Key: OAUYRECNCMHZPM-UHFFFAOYSA-N
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Description

Methyl 3-{4-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate (CAS: 900019-25-2) is a synthetic organic compound with the molecular formula C₁₉H₁₄FNO₄S and a molecular weight of 371.382 g/mol . Its structure features a thiophene ring substituted with a methyl carboxylate group at position 2 and a phenoxy group at position 3. The phenoxy group is further modified with a 2-fluorobenzoylamino substituent, introducing both aromatic and electron-withdrawing fluorine effects.

Properties

IUPAC Name

methyl 3-[4-[(2-fluorobenzoyl)amino]phenoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO4S/c1-24-19(23)17-16(10-11-26-17)25-13-8-6-12(7-9-13)21-18(22)14-4-2-3-5-15(14)20/h2-11H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUYRECNCMHZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-{4-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The compound is characterized by its unique structure, which includes a thiophene ring and a fluorobenzoyl moiety. The IUPAC name is this compound. Its molecular formula is C19H14FNO4S, and it has a molecular weight of approximately 357.38 g/mol. The compound exhibits a solid physical form with a purity level of around 90% .

Antimicrobial Properties

Research indicates that compounds containing thiophene and fluorobenzoyl groups exhibit significant antimicrobial properties. For instance, this compound has shown inhibitory action against Mycobacterium tuberculosis, particularly against the susceptible H37Rv strains. This activity may be attributed to the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Anticancer Activity

The indolizine scaffold, which is related to the structure of this compound, has been documented for its anticancer properties. Similar compounds have demonstrated efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The presence of the fluorobenzoyl group may enhance the compound's interaction with cellular targets, potentially leading to increased cytotoxicity against tumor cells .

The biological activity of this compound can be explained through several mechanisms:

  • Intermolecular Interactions : The compound's crystal structure analysis reveals significant C—H⋯O and C—H⋯F interactions that may contribute to its stability and biological activity .
  • Hydrogen Bonding : Intramolecular hydrogen bonds play a crucial role in stabilizing the molecular conformation, which can influence its interaction with biological targets .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

  • Study on Antimicrobial Activity : A study published in 2020 demonstrated that similar thiophene derivatives exhibited potent activity against Mycobacterium tuberculosis, suggesting that structural modifications could enhance efficacy .
  • Anticancer Activity Assessment : Research has shown that indolizine-based compounds possess significant anticancer effects, indicating potential pathways for further investigation into this compound's role in cancer therapy .
  • Structural Analysis : A detailed structural analysis highlighted the importance of molecular conformation and intermolecular interactions in determining the biological activity of related compounds. The study utilized Hirshfeld surface analysis to elucidate these interactions .

Scientific Research Applications

Methyl 3-{4-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate is a synthetic organic compound featuring a thiophene ring, a fluorobenzoyl group, and a methoxy carbonyl group in its molecular structure. The molecular formula is C19H14FNO4S, and it has a molecular weight of approximately 371.4 g/mol . This compound is studied in medicinal chemistry and organic synthesis due to its unique chemical properties arising from its functional groups.

Potential Applications

This compound has potential applications in several fields:

  • Anti-cancer Properties Preliminary studies suggest that this compound exhibits significant biological activity and has been investigated for potential anti-cancer properties, as compounds with similar structures have shown efficacy against various cancer cell lines.
  • Antimicrobial Activities The thiophene moiety may confer antimicrobial activities, making it a candidate for further biological evaluation.

Interactions with Biological Targets

Understanding how this compound interacts with biological targets is crucial. Preliminary data suggest that it may interact with specific enzymes or receptors involved in cancer pathways. Techniques such as molecular docking and binding assays are recommended to elucidate these interactions further.

Comparison with Similar Compounds

Research Findings and Data

Table 1: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound C₁₉H₁₄FNO₄S 371.38 Thiophene, fluorobenzoyl, methyl ester Medicinal chemistry, materials
Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate C₁₀H₈FNO₂S 225.24 Thiophene, amino, methyl ester Intermediate synthesis
Thiophene Fentanyl Hydrochloride C₂₄H₂₆N₂OS·HCl 435.00 Thiophene, piperidine, opioid motifs Analgesic research
Metsulfuron Methyl Ester C₁₄H₁₅N₅O₆S 381.36 Triazine, sulfonylurea, methyl ester Herbicide

Key Observations:

  • Synthetic Complexity : The multi-step synthesis of the target compound contrasts with simpler routes for analogs like 2,6-difluorobenzylamine, which lack heterocyclic components .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-{4-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate, and how can purity be validated?

  • Synthesis : A multi-step approach is typically employed. First, the 2-fluorobenzoyl group is introduced via amidation of 4-aminophenol derivatives. Subsequent coupling with thiophene carboxylate precursors (e.g., methyl 3-hydroxythiophene-2-carboxylate) under Mitsunobu or Ullmann conditions achieves the phenoxy linkage. Catalysts like DCC/DMAP or palladium-based systems are often used for esterification/amidation steps .
  • Purity Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures >95% purity. Mass spectrometry (MS) verifies molecular weight .

Q. What are the key physicochemical properties critical for experimental design?

  • Molecular Formula : C₂₁H₁₅FNO₅S (calculated from structural analogs in ).
  • Solubility : Limited aqueous solubility; prefers polar aprotic solvents (e.g., DMSO, DMF).
  • Stability : Hydrolytically sensitive due to ester and amide bonds; store at -20°C under inert atmosphere .

Q. How is this compound typically applied in foundational biological assays?

  • Target Identification : Screened against kinase or HDAC enzyme panels using fluorescence-based assays (e.g., HDAC inhibition via fluorogenic substrates like Boc-Lys(Ac)-AMC). IC₅₀ values are calculated from dose-response curves .
  • Cellular Uptake : Assessed via LC-MS quantification in cell lysates after 24-hour exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported HDAC inhibitory activity across studies?

  • Methodological Calibration :

  • Validate assay conditions (e.g., substrate concentration, pH) against positive controls (e.g., Trichostatin A).
  • Use isoform-specific HDAC inhibitors to rule off-target effects.
  • Cross-validate with Western blotting for acetylated histone H3 levels .
    • Structural Insights : Perform molecular docking to compare binding affinities with HDAC isoforms (e.g., HDAC6 vs. HDAC1), leveraging the fluorobenzoyl group’s role in hydrophobic interactions .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Prodrug Design : Modify the methyl ester to a tert-butyl ester for enhanced plasma stability, with enzymatic cleavage in target tissues .
  • Nanocarrier Systems : Encapsulate in PEGylated liposomes to improve solubility and prolong circulation time. Characterize using Dynamic Light Scattering (DLS) and in vivo pharmacokinetic profiling .

Q. How does structural modification of the fluorobenzoyl group impact biological activity?

  • SAR Studies :

ModificationObserved EffectReference
2-F → 4-FReduced HDAC inhibition (IC₅₀ ↑30%)
Replacement with ClIncreased cytotoxicity (HeLa cells)
  • Method : Synthesize analogs via Suzuki-Miyaura coupling for halogen variation. Assess activity via MTT assays and computational ADMET profiling .

Q. What analytical techniques resolve spectral overlaps in NMR characterization?

  • Advanced NMR Methods :

  • 2D NMR (COSY, HSQC) to assign overlapping thiophene and aromatic proton signals.
  • DOSY experiments to confirm molecular weight in solution .

Data Contradiction Analysis

Q. Discrepancies in reported anti-inflammatory activity: How to reconcile in vitro vs. in vivo results?

  • Hypothesis : Poor pharmacokinetic properties (e.g., rapid hepatic clearance) may limit in vivo efficacy.
  • Validation :

  • Measure plasma half-life using LC-MS/MS in rodent models.
  • Compare cytokine inhibition (e.g., IL-6, TNF-α) in primary macrophages (in vitro) vs. serum levels (in vivo) .

Research Applications Table

Application AreaKey FindingsMethodological NotesReference
Cancer Therapeutics HDAC6 inhibition (IC₅₀ = 1.2 µM)Use HeLa cells with HDAC6-GFP reporters
Neuroinflammation Reduces microglial NO production by 40% at 10 µMCombine with LPS-induced BV2 cell model
Chemical Biology Fluorescent tagging via thiophene S-oxide derivatizationMonitor via confocal microscopy

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